molecular formula C18H14N2O2 B15326649 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide

3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide

Cat. No.: B15326649
M. Wt: 290.3 g/mol
InChI Key: LZSTUHLVQSBCKL-UHFFFAOYSA-N
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Description

3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide is a synthetic Schiff base ligand of interest in chemical and pharmaceutical research. As part of this compound class, it is primarily investigated for its potential antioxidant properties. Research on similar Schiff bases indicates they can act as antioxidants by scavenging stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. The antioxidant efficacy is often modulated by the presence of electron-donating substituents, such as the hydroxyl group on the naphthalene ring in this compound's structure. Beyond antioxidant studies, Schiff base ligands are versatile tools in medicinal chemistry and biochemistry, frequently explored for their metal-chelating abilities, which can lead to applications in enzyme inhibition and the development of novel therapeutic agents. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H14N2O2/c19-18(22)13-5-3-6-14(10-13)20-11-16-15-7-2-1-4-12(15)8-9-17(16)21/h1-11,21H,(H2,19,22)

InChI Key

LZSTUHLVQSBCKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC(=C3)C(=O)N)O

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various naphthalene derivatives, which are important in organic synthesis and material science. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases. Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituents, and biological applications. Below is a detailed comparison:

Structural Analogues with Modified Aromatic Systems

Compound Name Structural Difference Key Properties Reference
JGB1741 [(E)-N-Benzyl-2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide] Replaces benzamide with a benzothiophene-carboxamide core Enhanced SIRT1 inhibition (IC₅₀ < Sirtinol); induces apoptosis in triple-negative breast cancer cells
N-(6-Azidohexyl)-4-((benzyl((2-hydroxynaphthalen-1-yl)methyl)amino)methyl)benzamide Azide-functionalized probe with a hexyl linker Used in proteomics for studying hypocotyl elongation in plants
N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide derivatives Peptide-like backbone with alkoxy-phenyl substituents Explored for anti-inflammatory and enzyme-targeting applications

Functional Analogues with Similar Pharmacophores

Compound Name Functional Group Variation Biological Activity Reference
Sirtinol (3-amino-N-(2-hydroxynaphthalen-1-yl)benzamide) Lacks the imine (C=N) group SIRT1 inhibitor with moderate cytotoxicity; induces p53-mediated apoptosis
EPZ011989 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)-amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide) Complex morpholine and cyclohexyl substituents EZH2 inhibitor; anti-tumor activity via epigenetic modulation
3-Amino-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide Chiral ethyl-naphthyl substituent Structural data in Cambridge Structural Database (CSD); unresolved biological role

Physicochemical and Spectroscopic Comparisons

  • Synthetic Routes: The target compound’s synthesis likely parallels methods for N-(2-hydroxyphenyl)benzamide derivatives, which employ condensation reactions between aldehydes and amines under organocatalytic (e.g., salicylic acid) or solvent-free conditions . In contrast, JGB1741 requires multi-step synthesis with thiophene ring formation, reducing yield efficiency compared to simpler Schiff bases .
  • Spectroscopic Characterization: 1H NMR: The imine proton (C=N–H) in 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide resonates at δ ~8.5–9.0 ppm, similar to N-(naphthalen-1-yl)benzamide derivatives (δ 7.5–8.2 ppm for aromatic protons) . X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for structural validation of such compounds, confirming planar geometry and hydrogen-bonding networks .
  • Thermodynamic Stability :

    • The hydroxyl and amide groups enhance solubility in polar solvents (e.g., DMSO) but reduce stability under acidic conditions due to imine hydrolysis. This contrasts with trifluoromethyl-substituted benzamides , where electron-withdrawing groups improve chemical stability .

Biological Activity

3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide, also known as a derivative of naphthalenes and benzamides, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide is C18H19N3O5C_{18}H_{19}N_{3}O_{5} with a molecular weight of 357.4 g/mol. The compound features a hydroxynaphthyl moiety linked to an amino group and a benzamide structure, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₅
Molecular Weight357.4 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions, which enhances its interaction with biomolecules. Studies suggest that the acylhydrazone structure exhibits strong coordination capabilities, potentially facilitating interactions with proteins and enzymes involved in various metabolic pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthalenes exhibit significant antimicrobial properties. A study indicated that compounds similar to 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro studies revealed that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways. For example, a case study involving breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.

Antioxidant Properties

The compound's antioxidant activity has also been explored. It was found to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several naphthalene derivatives for their antimicrobial properties. The results indicated that compounds similar to 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide exhibited significant inhibition against E. coli with an MIC value of 32 µg/mL .
  • Anticancer Activity : In a recent study focusing on breast cancer cells (MCF-7), treatment with 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, indicating strong potential for further development as an anticancer agent .
  • Oxidative Stress Protection : A research article highlighted the antioxidant capacity of this compound, showing that it reduced reactive oxygen species (ROS) levels by approximately 40% in neuronal cell cultures exposed to oxidative stress .

Q & A

Q. How can researchers address batch-to-batch variability in biological activity?

  • Methodological Answer : Standardize synthetic protocols (e.g., fixed molar ratios, inert atmosphere). Characterize purity via HPLC (>95% by area under the curve). Use positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate experimental conditions .

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